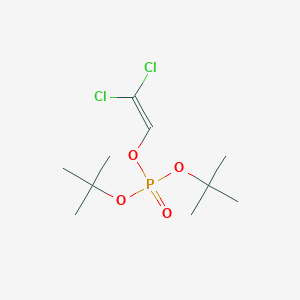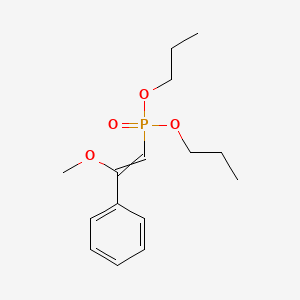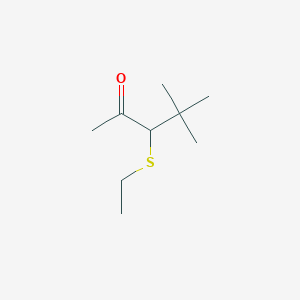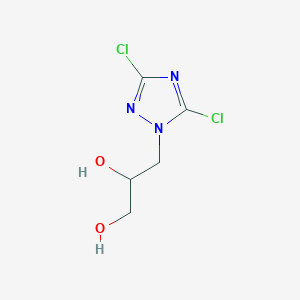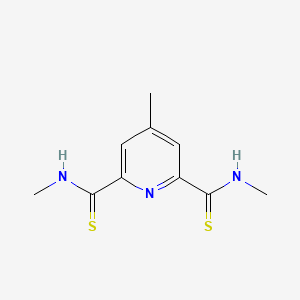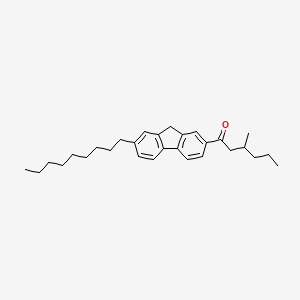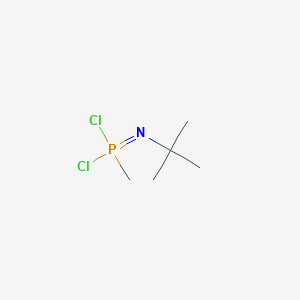
N-tert-Butyl-P-methylphosphonimidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-P-methylphosphonimidic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonimidic group, which is a phosphorus atom double-bonded to a nitrogen atom, and two chlorine atoms attached to the phosphorus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-methylphosphonimidic dichloride typically involves the reaction of tert-butylamine with a suitable phosphorus-containing reagent. One common method is the reaction of tert-butylamine with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3CNH2+PCl3+Et3N→(CH3)3CP(NH2)Cl2+Et3NHCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-P-methylphosphonimidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonimidic oxides or reduction to form phosphonimidic hydrides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonimidic acids and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: The reaction is typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonimidic compounds.
Oxidation: Phosphonimidic oxides are formed.
Reduction: Phosphonimidic hydrides are the primary products.
Hydrolysis: Phosphonimidic acids and hydrochloric acid are produced.
Applications De Recherche Scientifique
N-tert-Butyl-P-methylphosphonimidic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-P-methylphosphonimidic dichloride involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also act as an electrophile, reacting with nucleophiles to form various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butylphosphonic dichloride
- N-tert-Butylbenzenesulfinimidoyl chloride
- tert-Butyldichlorophosphine oxide
Uniqueness
N-tert-Butyl-P-methylphosphonimidic dichloride is unique due to its specific structure, which includes a phosphonimidic group and tert-butyl substituent. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, tert-Butylphosphonic dichloride and tert-Butyldichlorophosphine oxide lack the phosphonimidic group, which significantly alters their reactivity and applications.
Propriétés
Numéro CAS |
61499-77-2 |
|---|---|
Formule moléculaire |
C5H12Cl2NP |
Poids moléculaire |
188.03 g/mol |
Nom IUPAC |
tert-butylimino-dichloro-methyl-λ5-phosphane |
InChI |
InChI=1S/C5H12Cl2NP/c1-5(2,3)8-9(4,6)7/h1-4H3 |
Clé InChI |
BMJGTHPOFJZBCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=P(C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


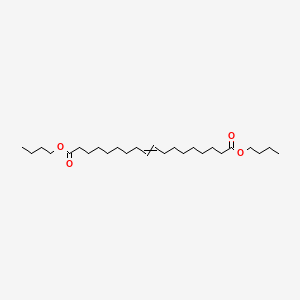
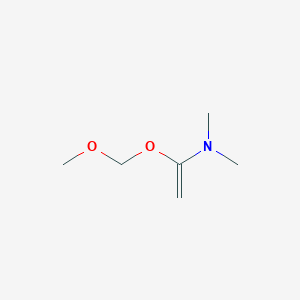
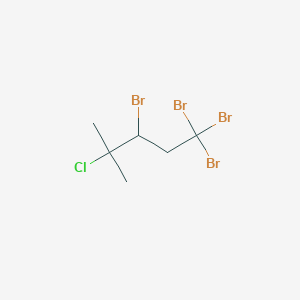

![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
